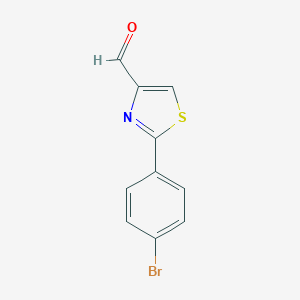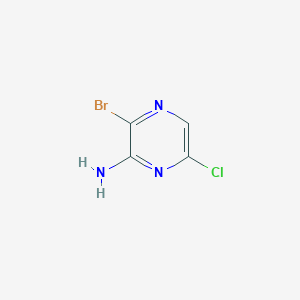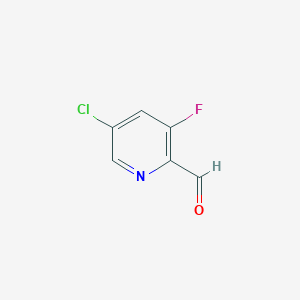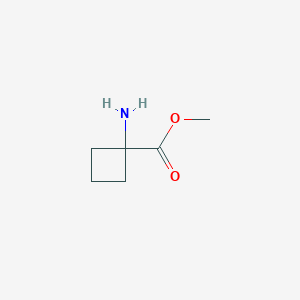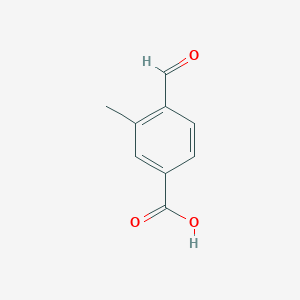
4-Formyl-3-methylbenzoic acid
Overview
Description
4-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3. It consists of a benzene ring substituted with a formyl group (CHO) at position 4 and a methyl group (CH3) at position 3. This compound is a white crystalline solid and is used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-3-methylbenzoic acid can be synthesized through various methods:
Friedel-Crafts Acylation: This method involves reacting 3-methylbenzoic acid (m-toluic acid) with paraformaldehyde (trioxane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation of 4-Hydroxy-3-methylbenzaldehyde: This method involves oxidizing 4-hydroxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: 4-Carboxy-3-methylbenzoic acid.
Reduction: 4-Hydroxymethyl-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers.
Preparation of Schiff Base Ligands:
Development of Fluorescent Probes: this compound can be modified to create pH-sensitive fluorescent probes, useful for studying biological processes in living cells.
Mechanism of Action
The mechanism of action of 4-Formyl-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic Acid: Similar structure but lacks the methyl group at position 3.
3-Formylbenzoic Acid: Similar structure but the formyl group is at position 3 instead of 4.
4-Hydroxy-3-methylbenzoic Acid: Similar structure but has a hydroxyl group instead of a formyl group at position 4.
Uniqueness
4-Formyl-3-methylbenzoic acid is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which allows for diverse chemical reactivity and applications in organic synthesis .
Properties
IUPAC Name |
4-formyl-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMBPUNGJVBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


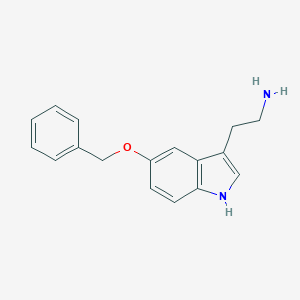
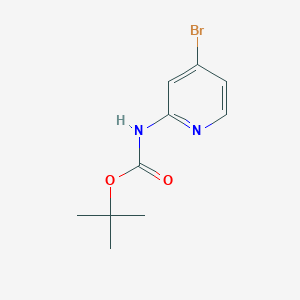

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
